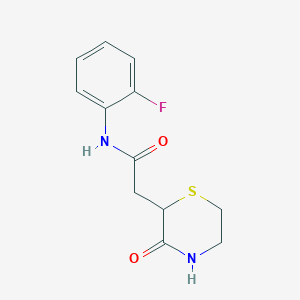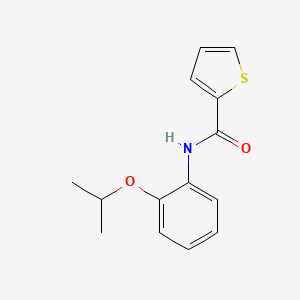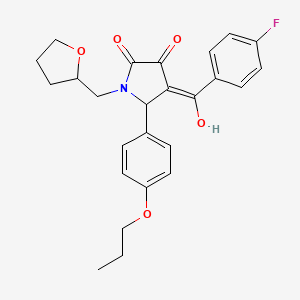
N-(3-fluorobenzyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as FB-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antitumor agents. FB-3 has been found to exhibit potent antitumor activity and has been extensively studied for its potential use in cancer treatment.
作用機序
The exact mechanism of action of FB-3 is not fully understood. However, it has been proposed that FB-3 exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs by FB-3 leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
FB-3 has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, FB-3 has been found to inhibit the growth of bacteria and fungi. FB-3 has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance and ion transport in the body.
実験室実験の利点と制限
One of the main advantages of FB-3 for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, FB-3 is relatively easy to synthesize and is available in high yield and purity. However, FB-3 has some limitations for lab experiments. For example, it has been reported to exhibit poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on FB-3. One area of interest is the development of more potent analogs of FB-3 with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of FB-3 in more detail, which could lead to the identification of new targets for cancer therapy. Finally, the use of FB-3 in combination with other anticancer agents is an area of active research, as combination therapy has been shown to improve treatment outcomes in cancer patients.
合成法
The synthesis of FB-3 involves the reaction of 3-fluorobenzylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperidine and carbonyl chloride to yield FB-3 in high yield and purity.
科学的研究の応用
FB-3 has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated that FB-3 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. FB-3 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S2/c1-27-19-9-8-17(13-18(19)20(24)23-10-3-2-4-11-23)28(25,26)22-14-15-6-5-7-16(21)12-15/h5-9,12-13,22H,2-4,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCYNAABPMZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)F)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)


![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

